molecular formula C13H21Br2NO B3107316 N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609407-30-8

N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide

Cat. No. B3107316
CAS RN: 1609407-30-8
M. Wt: 367.12
InChI Key: HHQVPCMAVUVUAE-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is commonly referred to as BROMO-METHOXY-AMPHETAMINE (BMA) and has been found to have unique properties that make it useful in various laboratory experiments. In

Scientific Research Applications

Environmental and Health Implications of Brominated Compounds

Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), closely related to the brominated structure of the compound , highlight their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. The health assessment and literature review by Mennear and Lee (1994) describe the toxicological similarities of PBDDs and PBDFs to their chlorinated counterparts, noting their potential for causing dermal, hepatic, and gastrointestinal toxicities in humans due to their persistence in the environment and biological systems (Mennear & Lee, 1994).

Brominated Flame Retardants and Environmental Concerns

The increasing application and environmental presence of novel brominated flame retardants (NBFRs), including those related to the compound of interest, raise concerns about their occurrence, fate, and potential toxicity. Zuiderveen, Slootweg, and de Boer (2020) critically review the presence of NBFRs in various environmental matrices and emphasize the need for further research on their environmental impacts and toxicological profiles. The review underscores the importance of understanding these compounds' behavior in the environment to mitigate their potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO.BrH/c1-4-11(5-2)15-9-10-6-7-13(16-3)12(14)8-10;/h6-8,11,15H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQVPCMAVUVUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)OC)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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